HO-Peg36-OH

Monodisperse PEG MALDI-TOF MS Liposome Imaging

Polydisperse PEGs introduce molecular weight distributions that cause batch-to-batch variability and unpredictable bioanalytical results. HO-PEG36-OH (CAS 29928-00-5) is a monodisperse, homobifunctional PEG diol with exactly 36 ethylene glycol repeat units (MW 1603.91 Da), ensuring a single defined molecular species. • Monodisperse PEG36 coating reduces serum protein adsorption by 60-70% vs. polydisperse PEG2k, significantly prolonging circulation half-life. • Enables robust LC-MS characterization and regulatory-compliant ADC linker synthesis. • Confirmed by MALDI-TOF as a single molecular species (PDI = 1.0). Supplied with batch-specific CoA. Bulk and GMP grades available upon request.

Molecular Formula C72H146O37
Molecular Weight 1603.9 g/mol
Cat. No. B14811819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg36-OH
Molecular FormulaC72H146O37
Molecular Weight1603.9 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
InChIInChI=1S/C72H146O37/c73-1-3-75-5-7-77-9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-67-107-69-71-109-72-70-108-68-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-78-8-6-76-4-2-74/h73-74H,1-72H2
InChIKeyQOKGXBLQPLZVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-PEG36-OH: Monodisperse PEG Diol Overview


HO-PEG36-OH (CAS 29928-00-5), also known as hexatriacontaethylene glycol, is a monodisperse polyethylene glycol (PEG) diol characterized by an exact chain length of 36 ethylene glycol repeat units, a defined molecular weight of 1603.91 Da, and bifunctional terminal hydroxyl (-OH) groups . This discrete, homobifunctional linker distinguishes itself from traditional polydisperse PEGs by its molecular uniformity, which is critical for applications demanding stringent quality control and consistent performance, such as antibody-drug conjugate (ADC) linker construction, nanoparticle surface passivation, and the synthesis of well-defined peptide and protein conjugates .

HO-PEG36-OH vs. Generic PEG Alternatives


Substituting HO-PEG36-OH with a shorter analog like HO-PEG12-OH or a polydisperse alternative such as PEG 2000 is not analytically or functionally equivalent. The molecular length and exact mass of the 36-unit PEG chain directly influence critical performance parameters, including hydrodynamic volume, protein corona formation, and in vivo pharmacokinetics [1]. Polydisperse PEGs, in particular, introduce a distribution of molecular weights that leads to batch-to-batch variability and unpredictable bioanalytical results, whereas the monodisperse nature of HO-PEG36-OH ensures a single, defined molecular species, as confirmed by MALDI-TOF mass spectrometry [2]. This fundamental difference in molecular composition and homogeneity underpins the quantitative performance disparities outlined in the evidence below.

HO-PEG36-OH Performance Evidence


Monodisperse vs. Polydisperse: MALDI-TOF Evidence

The monodispersity of the 36-unit PEG chain is a primary differentiator from polydisperse alternatives. A direct analytical comparison using MALDI-TOF mass spectrometry revealed that a conjugate of monodisperse PEG36 (PEG36-DSPE) produced a single, sharp peak in the mass spectrum, confirming its exact molecular weight and uniform composition [1]. In stark contrast, a commercial polydisperse PEG2000 conjugate (PEG2000-DSPE) yielded a broad, Gaussian-like distribution of peaks, indicating a mixture of polymer chains with varying lengths and molecular weights [1].

Monodisperse PEG MALDI-TOF MS Liposome Imaging Biodistribution

Protein Adsorption: Monodisperse vs. Polydisperse PEG

When grafted onto gold nanoparticles (AuNPs), a monodisperse PEG36 thiol (mPEG36-SH) demonstrated significantly enhanced resistance to non-specific protein adsorption compared to a polydisperse PEG2k thiol (mPEG2k-SH, MW=1900). In fetal bovine serum (FBS), PEG36-AuNPs exhibited a 70% reduction in protein adsorption relative to PEG2k-AuNPs [1]. In human serum, the reduction was 60% [1]. This difference is attributed to the uniform PEG layer formed by the monodisperse PEG36, which avoids the lower MW fractions that enrich on the surface of polydisperse PEG-AuNPs and promote protein binding [1].

Protein Corona Nanoparticle PEGylation Anti-fouling Drug Delivery

Prolonged Circulation: Monodisperse vs. Polydisperse PEG

The in vivo pharmacokinetic consequences of PEG dispersity were directly assessed in a tumor-bearing mouse model. Gold nanoparticles functionalized with monodisperse mPEG36-SH (PEG36-AuNPs) displayed a significantly prolonged blood circulation half-life compared to those functionalized with polydisperse mPEG2k-SH (PEG2k-AuNPs) [1]. The improved circulation of the monodisperse PEG36-AuNPs was also associated with enhanced tumor accumulation relative to the polydisperse counterpart [1].

Pharmacokinetics Nanomedicine Blood Circulation Tumor Targeting

Scalable Synthesis and Antitumor Efficacy in GBM

The utility of HO-PEG36-OH as a building block for well-defined, high-performance bioconjugates is demonstrated by the development of the therapeutic candidate fb-PMT. This compound is a conjugate of tetrac (a thyroid hormone metabolite) with a monodisperse PEG36 chain [1]. fb-PMT was designed as a direct solution to the bioanalysis problems and large-scale synthesis challenges associated with polydisperse PEG conjugates [1]. In a glioblastoma multiforme (GBM) mouse model, fb-PMT reduced tumor growth and viability by up to 98% [1].

ADC Linker Glioblastoma Scalable Synthesis Therapeutic Conjugate

HO-PEG36-OH Applications


ADC and Bioconjugate Linker Synthesis

Procure HO-PEG36-OH for the synthesis of well-defined drug conjugates where analytical precision and scalable manufacturing are non-negotiable. The 98% tumor growth inhibition achieved with a monodisperse PEG36-based conjugate (fb-PMT) in a GBM model demonstrates the therapeutic potential of this class of linker [1]. Unlike polydisperse PEGs that complicate bioanalysis and quality control, HO-PEG36-OH enables the construction of a single molecular species, facilitating robust LC-MS characterization and regulatory compliance, which is a critical advantage for advancing drug candidates toward the clinic [1].

Stealth Nanoparticle Design for Tumor Delivery

Use HO-PEG36-OH as a critical starting material for the synthesis of heterobifunctional PEG linkers (e.g., mPEG36-SH) for nanoparticle surface passivation. The evidence shows that a monodisperse PEG36 coating reduces serum protein adsorption on gold nanoparticles by 60-70% compared to polydisperse PEG2k [2]. This directly translates into a significantly prolonged blood circulation half-life and improved accumulation in tumor tissue in vivo [2]. For drug delivery vehicles (liposomes, polymeric NPs, metallic NPs), this means a higher probability of reaching the target site and an improved therapeutic window, a clear performance advantage over polydisperse PEG coatings.

Liposome Biodistribution Tracking and Imaging

Incorporate HO-PEG36-OH-derived lipids (e.g., PEG36-DSPE) into liposomal formulations as a trackable, monodisperse component. The exact molecular weight of the PEG36 chain allows for its use as a specific mass tag for label-free, ex-vivo MALDI mass spectrometry imaging [3]. This provides unambiguous spatial and quantitative information on liposome distribution and integrity in tissue, an analytical capability that is unattainable with polydisperse PEG-lipids which produce a broad, indistinct signal [3]. This application is invaluable for preclinical PK/PD and biodistribution studies.

Technical Documentation Hub

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